

Application Notes and Protocols: "Drinking in the Dark" Paradigm Using COR659

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: COR659

Cat. No.: B2973827

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the "Drinking in the Dark" (DID) paradigm to evaluate the efficacy of the novel compound **COR659** in reducing binge-like alcohol consumption in preclinical models. The protocols outlined below are compiled from established methodologies and published findings.

Introduction

The "Drinking in the Dark" (DID) model is a widely used behavioral paradigm to induce and study binge-like alcohol consumption in rodents, particularly in C57BL/6J mice, a strain known for its high alcohol preference.^{[1][2][3][4]} This model leverages the natural nocturnal behavior of mice, where a limited access period to an alcohol solution during the dark phase of their circadian cycle leads to rapid consumption of pharmacologically significant amounts of alcohol.^{[1][2][3][4]}

COR659 is a novel investigational compound with a unique dual mechanism of action. It acts as a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist at the cannabinoid CB1 receptor.^[5] Preclinical studies have demonstrated its potential in reducing alcohol consumption and seeking behaviors, making it a promising candidate for the treatment of alcohol use disorder (AUD).^{[5][6][7][8][9]}

Quantitative Data Summary

The following table summarizes the reported effects of **COR659** on binge-like alcohol intake in C57BL/6J mice using the "Drinking in the Dark" paradigm.

Animal Model	Compound	Doses (mg/kg, i.p.)	Effect on Alcohol Intake (20% v/v)	Reference
C57BL/6J Mice	COR659	10	Significant suppression of intoxicating amounts of alcohol consumed.	[6] [7]
C57BL/6J Mice	COR659	20	Significant suppression of intoxicating amounts of alcohol consumed.	[6] [7]
C57BL/6J Mice	COR659	40	Significant suppression of intoxicating amounts of alcohol consumed.	[6] [7]
Sardinian alcohol-preferring (sP) rats	COR659	5, 10, 20	Dose-related suppression of alcohol intake.	[7]

Experimental Protocols

"Drinking in the Dark" (DID) Protocol for C57BL/6J Mice

This protocol is adapted from established procedures to induce binge-like alcohol consumption.

[\[1\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- Adult male C57BL/6J mice (8-10 weeks old)
- Standard mouse housing cages
- Bedding material
- Standard rodent chow
- Water bottles with sipper tubes
- Calibrated drinking tubes for alcohol solution
- 20% (v/v) ethanol solution in tap water
- Animal scale

Procedure:

- Acclimation and Housing:
 - Upon arrival, group-house mice for one week to acclimate to the facility.
 - One week prior to the start of the experiment, single-house the mice.[\[1\]](#)
 - Maintain a 12-hour reverse light/dark cycle (e.g., lights off at 8:00 AM, on at 8:00 PM) with controlled temperature and humidity.[\[3\]](#)
 - Provide ad libitum access to food and water.
- Habituation to Sipper Tubes (Optional but Recommended):
 - For 2-3 days before the experiment, replace the standard water bottle with the calibrated drinking tubes filled with water to habituate the mice to the new sipper tubes.

- DID Procedure:
 - The procedure typically runs for four consecutive days.^[3]
 - Day 1-3 (2-hour access): Three hours into the dark cycle, remove the water bottle and replace it with a calibrated drinking tube containing a 20% (v/v) ethanol solution.^{[1][3]} Allow access for 2 hours.
 - Day 4 (4-hour access): Three hours into the dark cycle, replace the water bottle with the 20% ethanol solution. Allow access for 4 hours.^[3]
 - At the end of each access period, remove the ethanol tube and replace it with the water bottle.
 - Record the weight of the ethanol tube before and after each session to determine the amount of solution consumed. Also, have control cages with ethanol tubes to measure any non-drinking-related fluid loss (e.g., leakage), which should be subtracted from the consumed amount.
 - Weigh the mice daily to calculate alcohol intake in grams per kilogram of body weight.

Preparation and Administration of COR659

Materials:

- **COR659**
- Vehicle for solubilization (e.g., a mixture of Tween 80, DMSO, and saline). The exact vehicle composition should be optimized for solubility and stability. A common vehicle for similar compounds is 5% Tween 80, 5% DMSO, and 90% sterile saline.
- Sterile syringes and needles (25-27 gauge)^[10]
- Vortex mixer and/or sonicator

Procedure:

- Preparation of **COR659** Solution:

- On the day of the experiment, prepare the **COR659** solutions in the chosen vehicle to the desired concentrations (e.g., 1 mg/ml, 2 mg/ml, and 4 mg/ml to deliver 10, 20, and 40 mg/kg in a 10 ml/kg injection volume).
- Use a vortex mixer and/or sonicator to ensure the compound is fully dissolved or forms a homogenous suspension.
- Prepare a vehicle-only solution to be used as a control.
- Administration:
 - Administer **COR659** or vehicle via intraperitoneal (i.p.) injection.
 - The injection should be given 30 minutes prior to the start of the alcohol access period in the DID paradigm.
 - The injection volume should be consistent across all groups, typically 10 ml/kg of body weight.[\[10\]](#)
 - Properly restrain the mouse and perform the i.p. injection into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[\[10\]](#)

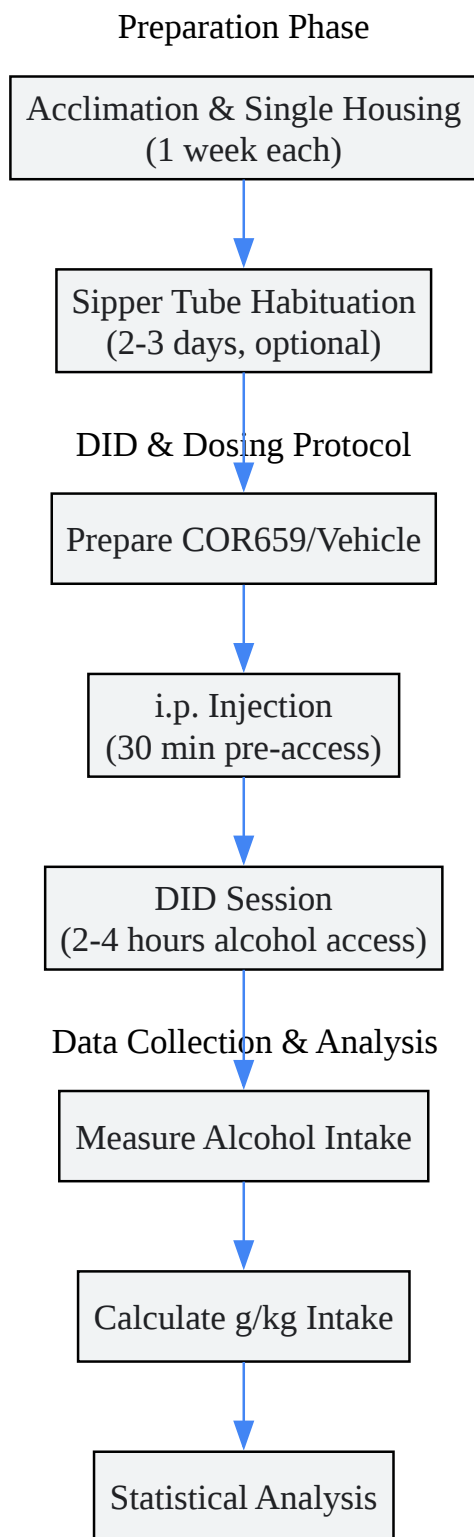
Data Collection and Analysis

- Alcohol Intake Calculation:
 - Calculate the volume of 20% ethanol solution consumed (in ml) by subtracting the post-session bottle weight from the pre-session bottle weight and correcting for any spillage from control bottles.
 - Convert the volume of 20% ethanol solution to grams of pure ethanol consumed:
 - Grams of Ethanol = Volume Consumed (ml) * 0.20 * 0.789 g/ml (where 0.789 g/ml is the density of ethanol).
 - Normalize the ethanol intake to the mouse's body weight:
 - Ethanol Intake (g/kg) = Grams of Ethanol / Body Weight (kg)

- Statistical Analysis:
 - Data are typically analyzed using analysis of variance (ANOVA) with post-hoc tests to compare the effects of different doses of **COR659** to the vehicle control group.
 - The results are usually presented as the mean \pm standard error of the mean (SEM).

Signaling Pathways and Experimental Workflows

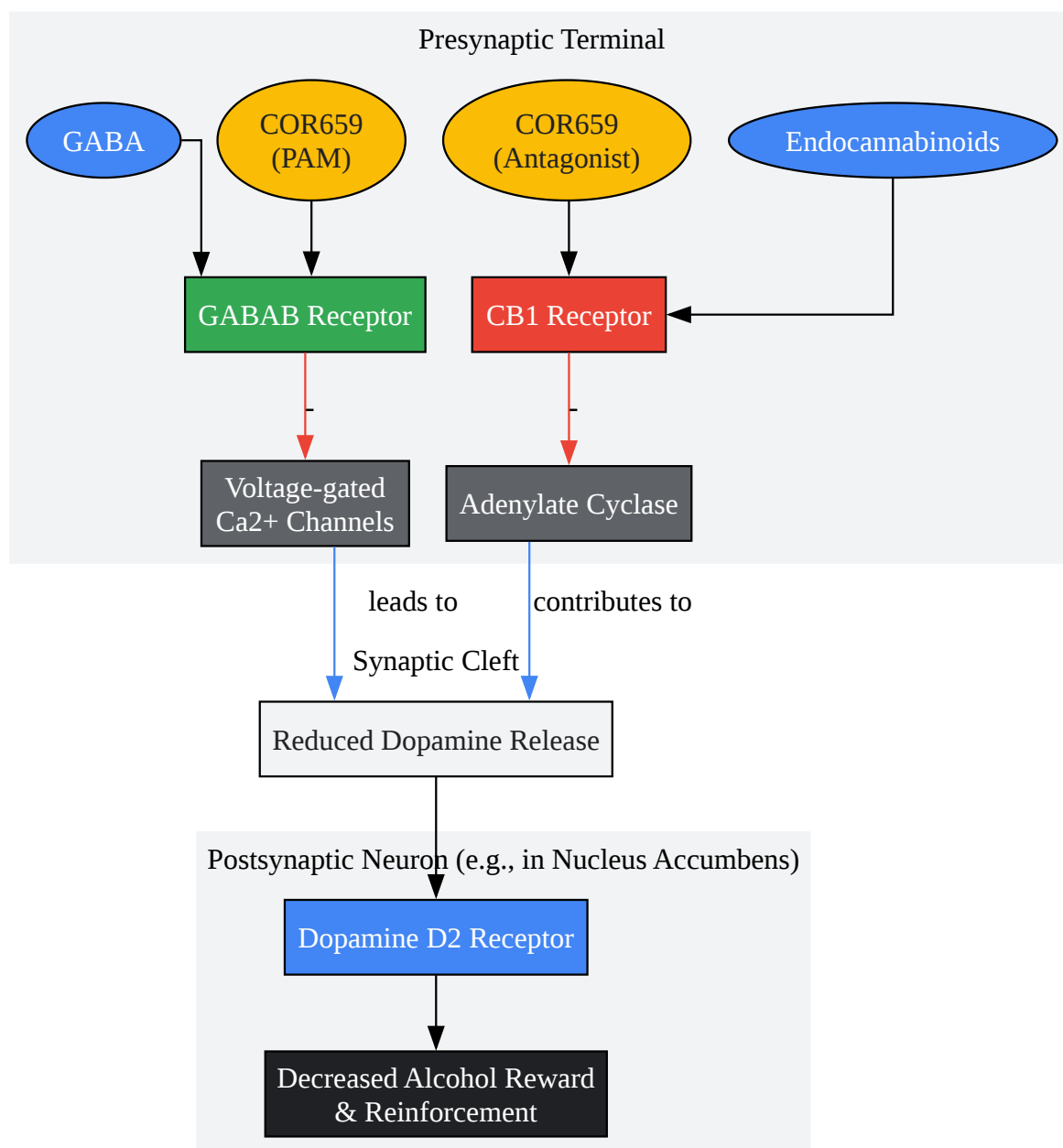
Experimental Workflow Diagram



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Caption: Experimental workflow for the DID paradigm with **COR659**.

Proposed Signaling Pathway of COR659 in Reducing Alcohol Reward



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Caption: **COR659**'s dual-action signaling pathway in alcohol reward.

Explanation of the Signaling Pathway:

COR659 is hypothesized to reduce the rewarding effects of alcohol through a dual mechanism of action on presynaptic neurons in key brain reward regions, such as the nucleus accumbens:

- **Positive Allosteric Modulation of GABAB Receptors:** As a GABAB PAM, **COR659** enhances the inhibitory effects of the endogenous neurotransmitter GABA.^[5] This potentiation of GABAB receptor signaling leads to a greater inhibition of voltage-gated calcium channels. The reduced influx of calcium into the presynaptic terminal subsequently decreases the release of dopamine in the nucleus accumbens, a key neurotransmitter involved in the rewarding effects of alcohol.
- **Antagonism/Inverse Agonism of CB1 Receptors:** Alcohol consumption has been shown to increase the levels of endogenous cannabinoids, which act on CB1 receptors to facilitate dopamine release. By acting as an antagonist or inverse agonist at the CB1 receptor, **COR659** blocks this effect.^{[5][8]} This action also contributes to the reduction of presynaptic dopamine release by inhibiting the modulation of adenylate cyclase and other downstream effectors.

The net effect of these two actions is a significant reduction in the dopamine surge typically associated with alcohol consumption, thereby diminishing its rewarding and reinforcing properties and leading to a decrease in binge-like drinking behavior.

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